molecular formula C10H12FNO2S B4843658 N-allyl-1-(4-fluorophenyl)methanesulfonamide

N-allyl-1-(4-fluorophenyl)methanesulfonamide

Cat. No. B4843658
M. Wt: 229.27 g/mol
InChI Key: AUHYDKNWUMXNJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-1-(4-fluorophenyl)methanesulfonamide, also known as AFM13, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of immunomodulatory drugs and has shown promising results in the treatment of various types of cancer.

Mechanism of Action

N-allyl-1-(4-fluorophenyl)methanesulfonamide works by binding to CD30, a protein that is overexpressed on the surface of certain cancer cells, including Hodgkin's lymphoma and anaplastic large cell lymphoma. By binding to CD30, N-allyl-1-(4-fluorophenyl)methanesulfonamide activates the immune system to attack and kill cancer cells. Specifically, N-allyl-1-(4-fluorophenyl)methanesulfonamide binds to CD16A, a receptor on the surface of natural killer cells, which triggers the release of cytotoxic molecules that kill cancer cells.
Biochemical and Physiological Effects:
N-allyl-1-(4-fluorophenyl)methanesulfonamide has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to induce apoptosis, or programmed cell death, in cancer cells and to inhibit their growth and proliferation. N-allyl-1-(4-fluorophenyl)methanesulfonamide has also been shown to activate the immune system to attack and kill cancer cells. In addition, N-allyl-1-(4-fluorophenyl)methanesulfonamide has been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

N-allyl-1-(4-fluorophenyl)methanesulfonamide has several advantages for lab experiments. It is a small molecule drug, which makes it easy to synthesize and modify. It has also been extensively studied in preclinical studies, which makes it a well-characterized compound. However, there are also some limitations to using N-allyl-1-(4-fluorophenyl)methanesulfonamide in lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently. In addition, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-allyl-1-(4-fluorophenyl)methanesulfonamide. One direction is to further investigate its mechanism of action and to identify the specific pathways and molecules involved in its anti-tumor activity. Another direction is to evaluate its safety and efficacy in clinical trials for the treatment of various types of cancer. In addition, there is potential for N-allyl-1-(4-fluorophenyl)methanesulfonamide to be used in combination with other drugs or therapies to enhance its anti-tumor activity. Finally, there is potential for N-allyl-1-(4-fluorophenyl)methanesulfonamide to be used in the development of new immunomodulatory drugs for the treatment of cancer and other diseases.

Scientific Research Applications

N-allyl-1-(4-fluorophenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer. It has been shown to have potent anti-tumor activity in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in humans. N-allyl-1-(4-fluorophenyl)methanesulfonamide works by targeting CD30, a protein that is overexpressed on the surface of certain cancer cells. By binding to CD30, N-allyl-1-(4-fluorophenyl)methanesulfonamide activates the immune system to attack and kill cancer cells.

properties

IUPAC Name

1-(4-fluorophenyl)-N-prop-2-enylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2S/c1-2-7-12-15(13,14)8-9-3-5-10(11)6-4-9/h2-6,12H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHYDKNWUMXNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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